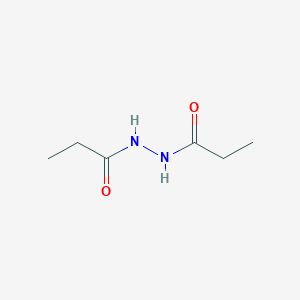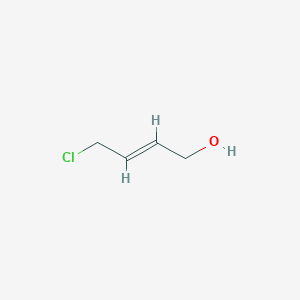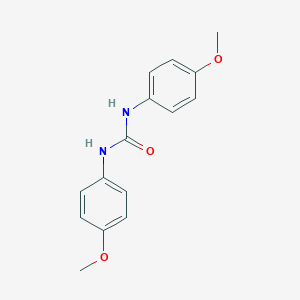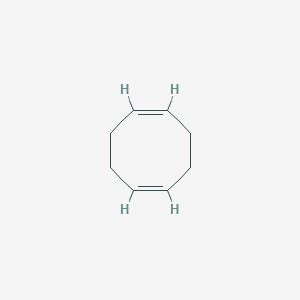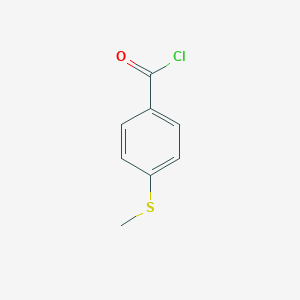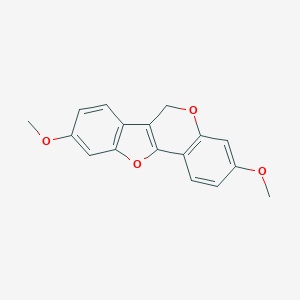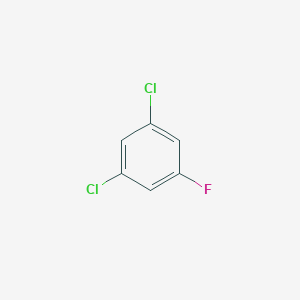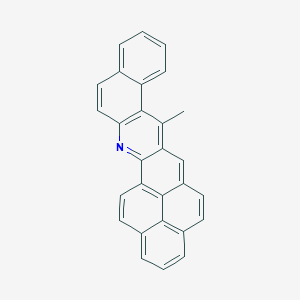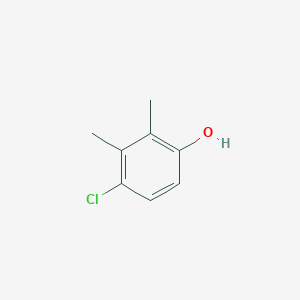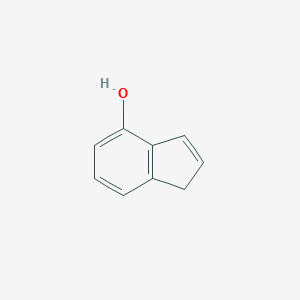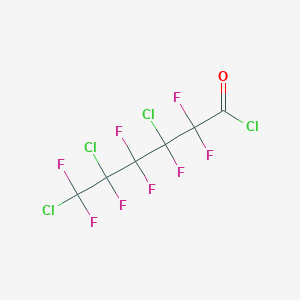
3,5,6-Trichlorooctafluorohexanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,6-Trichlorooctafluorohexanoyl chloride is a chemical compound with the molecular formula C6Cl4F8O . Its molecular weight is approximately 381.86 .
Molecular Structure Analysis
The molecular structure of 3,5,6-Trichlorooctafluorohexanoyl chloride consists of 6 carbon atoms, 4 chlorine atoms, 8 fluorine atoms, and 1 oxygen atom . The exact mass is 379.85800 .Physical And Chemical Properties Analysis
3,5,6-Trichlorooctafluorohexanoyl chloride has a density of 1.8 g/cm3 and a boiling point of 179-180ºC . It has a Polar Surface Area (PSA) of 17.07000 and an XLogP3 of 4.66320 .Applications De Recherche Scientifique
Application 1: Pesticide Metabolite Study in Wheat Growth
- Application Summary: TCP is studied as a metabolite of the pesticide chlorpyrifos during wheat growth .
- Methods of Application: An ultrahigh-performance liquid chromatography system coupled to a hybrid quadrupole time-of-flight mass spectrometer (UPLC-QTOF/MS) technology was used to investigate the degradation and metabolism of chlorpyrifos during wheat growth .
- Results: The residues of chlorpyrifos in wheat ears, leaves, and stems exhibited a decreasing trend with the prolongation of application time . The degradation rate of chlorpyrifos under field conditions is relatively fast, and the half-life value is 2.33–5.05 days .
Application 2: Biodegradation Study in Micrococcus Luteus ML
- Application Summary: TCP is studied for its biodegradation pathways in a novel strain Micrococcus luteus ML .
- Methods of Application: The degradation of TCP was studied with a novel strain Micrococcus luteus ML isolated from a stable TCP degrading microbiota .
- Results: Strain ML was capable of degrading 61.6% of TCP (50 mg/L) and 35.4% of chlorpyrifos (50 mg/L) at 24 h and 48 h under the optimal conditions (temperature: 35 °C; pH: 7.0), respectively .
Application 3: Soil Remediation
- Application Summary: TCP is studied for its behavior in the purple soil of Southwestern China when a high ratio of biochar is applied .
- Methods of Application: Soil columns were homogeneously packed by mixing biochar at different percentages, then the impulsive input of the breakthrough curves was used to explore the adsorption and desorption process of TCP .
- Results: The adsorption ability of the soil increased exponentially with the content of mixed biochar, implying a much larger increment at high content .
Application 4: Biodegradation Pathways in Micrococcus Luteus ML
- Application Summary: Two possible metabolic pathways responsible for the biodegradation of TCP in Micrococcus luteus ML are identified .
- Methods of Application: The degradation of TCP was studied with a novel strain Micrococcus luteus ML isolated from a stable TCP degrading microbiota .
- Results: Both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway might be involved in TCP biodegradation by strain ML .
Application 5: Insecticide Metabolite
- Application Summary: TCP is a major degradation product of the organophosphorous insecticide chlorpyrifos .
- Methods of Application: Chlorpyrifos is applied as an insecticide, and TCP is obtained as a major degradation product via treatment with the degrading bacteria Enterobacter B-14 .
- Results: The use of TCP as a marker for chlorpyrifos application can provide insights into the environmental impact and degradation pathways of this widely used insecticide .
Application 6: Environmental Monitoring
- Application Summary: TCP is used as a marker for the presence of the insecticides chlorpyrifos and chlorpyrifos-methyl in the environment .
- Methods of Application: Environmental samples are analyzed for the presence of TCP to monitor the use and degradation of chlorpyrifos and chlorpyrifos-methyl .
- Results: The detection of TCP in environmental samples can provide valuable information about the use of these insecticides and their impact on the environment .
Safety And Hazards
Propriétés
IUPAC Name |
3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl4F8O/c7-1(19)2(11,12)3(8,13)5(15,16)4(9,14)6(10,17)18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDCMJCNRXFMQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4F8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375294 |
Source


|
| Record name | 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6-Trichlorooctafluorohexanoyl chloride | |
CAS RN |
1422-98-6 |
Source


|
| Record name | 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

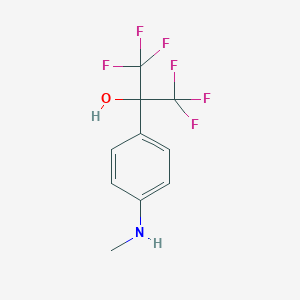
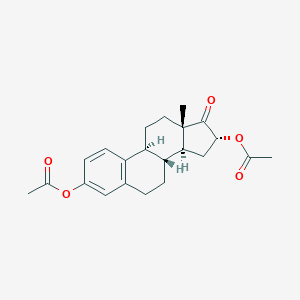
![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)
